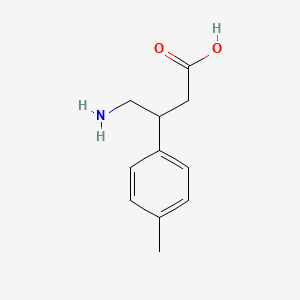

4-Amino-3-(4-methylphenyl)butanoic acid

Descripción

Propiedades

IUPAC Name |

4-amino-3-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRPURXKHMSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28311-37-7 (hydrochloride) | |

| Record name | Tolibut | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00951003 | |

| Record name | 4-Amino-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28311-38-8 | |

| Record name | Tolibut | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLIBUT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ5N9SJ9NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 4 Methylphenyl Butanoic Acid

Enantioselective Synthesis Strategies

The synthesis of specific enantiomers of 4-Amino-3-(4-methylphenyl)butanoic acid is of significant interest due to the often differing biological activities of stereoisomers. Various strategies have been developed to achieve high enantioselectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of β-amino acid synthesis, including derivatives like this compound, various catalytic systems have been explored. These often involve the use of transition metal catalysts paired with chiral ligands. rsc.orgrsc.org

One prominent strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the rhodium-catalyzed asymmetric hydrogenation of enamides or β-enamino esters can yield the desired β-amino acid derivatives with high enantiomeric excess. While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general applicability of catalysts like Rh-DuPhos and Rh-DIPAMP for the synthesis of β-aryl-β-amino acids suggests a viable pathway. researchgate.net

Another approach involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds. For example, the copper-catalyzed 1,4-addition of organometallic reagents to a γ-amino-α,β-unsaturated ester, followed by reduction, can provide access to chiral γ-amino acids. The principles of these reactions can be adapted for the synthesis of the target compound.

Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to afford the enantiomerically enriched product. This is a well-established and reliable method for the synthesis of chiral β-amino acids.

A common approach involves the use of Evans-type oxazolidinone auxiliaries. The synthesis would typically start with the acylation of the chiral oxazolidinone with a suitable acid, followed by a stereoselective reaction at the α-position. For the synthesis of this compound, a potential route could involve the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated system attached to a chiral auxiliary.

Alternatively, chiral sulfonamides have been employed as effective chiral auxiliaries. For instance, the addition of organometallic reagents to N-sulfinylimines derived from aldehydes offers a powerful method for the asymmetric synthesis of amines, which can be further elaborated into the target β-amino acid. nih.gov

| Chiral Auxiliary Approach | Key Transformation | Typical Reagents | Stereochemical Control |

| Evans Oxazolidinone | Diastereoselective conjugate addition | N-Acyl oxazolidinone, organocuprate | Auxiliary directs the approach of the nucleophile |

| Chiral Sulfinamide | Diastereoselective addition to N-sulfinylimine | Chiral N-sulfinylimine, Grignard reagent | Sulfinyl group directs the nucleophilic attack |

Stereoselective Transformations of β-Aryl-γ-nitroalkane Intermediates

The stereoselective reduction of nitro groups offers a valuable pathway to chiral amines. In the synthesis of this compound, a key intermediate would be a γ-nitro-β-(4-methylphenyl)alkanoic acid or a related derivative.

The synthesis of this nitro intermediate can be achieved through various methods, including the Michael addition of a nitromethane (B149229) anion to a cinnamic acid derivative bearing a 4-methyl substituent on the phenyl ring. The subsequent stereoselective reduction of the nitro group to an amine is a critical step. This can be accomplished using various reducing agents, and the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. For example, catalytic hydrogenation using a chiral catalyst or a substrate-controlled diastereoselective reduction can be employed.

Racemic Synthesis Pathways

Racemic synthesis provides a more direct, albeit non-stereoselective, route to this compound. The resulting mixture of enantiomers can then be resolved into its constituent (R)- and (S)-forms if desired.

Multi-Step Condensation and Cyclization Routes

Multi-step sequences involving condensation and cyclization reactions are a common strategy for the synthesis of butanoic acid derivatives. A plausible route for this compound could begin with the Knoevenagel condensation of 4-methylbenzaldehyde (B123495) with a malonic acid derivative. This would be followed by a series of transformations to introduce the amino group and extend the carbon chain.

Classical Preparative Methods for Butanoic Acid Derivatives

Several classical organic reactions can be adapted for the synthesis of this compound.

The Arndt-Eistert synthesis provides a method for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgambeed.comwikipedia.orgscribd.com Starting from a protected 2-(4-methylphenyl)propanoic acid, this method involves conversion to the corresponding acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A Wolff rearrangement of the diazoketone in the presence of a nucleophile like water, followed by deprotection, would yield the target butanoic acid.

The Hofmann rearrangement allows for the conversion of a primary amide to a primary amine with one less carbon atom. wikipedia.orgchemistrysteps.comnumberanalytics.commasterorganicchemistry.comslideshare.net A potential precursor for this route would be 3-(4-methylphenyl)succinamide. Treatment of this diamide (B1670390) with bromine and a strong base would lead to the formation of an isocyanate intermediate, which upon hydrolysis would yield this compound.

The Curtius rearrangement is another powerful method for converting a carboxylic acid to an amine via an acyl azide (B81097) and an isocyanate intermediate. masterorganicchemistry.comnih.govwikipedia.orgorganic-chemistry.orgnih.govrsc.org Starting from 3-(4-methylphenyl)glutaric anhydride, reaction with an azide source would form an acyl azide. Thermal or photochemical rearrangement would generate an isocyanate, which can be trapped with a suitable nucleophile and subsequently hydrolyzed to afford the final product.

A documented racemic synthesis of 3-(p-tolyl)-4-aminobutanoic acid involves the condensation of p-methylacetophenone with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate, followed by hydrolysis and decarboxylation. The resulting racemic mixture can be resolved into its enantiomers using classical methods such as fractional crystallization with a chiral resolving agent.

| Classical Method | Starting Material Example | Key Intermediate | Description |

| Arndt-Eistert Synthesis | 2-(4-methylphenyl)propanoic acid | Diazoketone | One-carbon homologation of a carboxylic acid. |

| Hofmann Rearrangement | 3-(4-methylphenyl)succinamide | Isocyanate | Conversion of a primary amide to a primary amine with one less carbon. |

| Curtius Rearrangement | 3-(4-methylphenyl)glutaric anhydride | Acyl azide, Isocyanate | Conversion of a carboxylic acid to an amine via an isocyanate. |

Functionalization and Derivatization

The unique structural arrangement of this compound, featuring a primary amino group, a carboxylic acid, and a substituted aromatic ring, provides multiple avenues for chemical modification. These transformations are pivotal for modulating its physicochemical properties and for its application as a building block in medicinal chemistry and materials science.

Synthesis of Salt Forms for Research Applications (e.g., Hydrochloride)

The conversion of this compound into its salt forms is a common and important practice in research and development. Salt formation can significantly improve the compound's solubility, stability, and ease of handling, which are critical parameters for its use in biological assays and as a synthetic intermediate. The hydrochloride salt is a frequently prepared derivative due to its straightforward synthesis and the often-crystalline nature of the resulting product.

The synthesis of the hydrochloride salt is typically achieved by treating a solution of the free amino acid with hydrochloric acid. For instance, a solution of this compound in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, can be treated with a solution of hydrogen chloride (either as a gas dissolved in a solvent or as an aqueous solution). The hydrochloride salt then precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and dried under vacuum. acs.org The general procedure is analogous to the preparation of hydrochloride salts of similar β-amino acids like (S)-3-amino-4-(4-nitrophenyl)butanoic acid. acs.org

The formation of the hydrochloride salt can be represented by the following general reaction:

General Reaction for Hydrochloride Salt Formation

H₂N-CH₂-CH(C₆H₄CH₃)-CH₂-COOH + HCl → [H₃N⁺-CH₂-CH(C₆H₄CH₃)-CH₂-COOH]Cl⁻

The purity and identity of the resulting salt are typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

| Parameter | Typical Conditions/Observations | Reference |

| Acidification Agent | 6 M Hydrochloric Acid (HCl) | acs.org |

| Solvent | Ethanol | acs.org |

| Crystallization | Cooling to low temperatures (e.g., 4°C) | acs.org |

| Purification | Washing with a non-polar solvent (e.g., cold ether) | acs.org |

| Purity Assessment | ≥95% by HPLC | acs.org |

Modifications of the Amino Functionality

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These modifications can profoundly influence the molecule's biological activity and its utility as a synthetic building block. Common modifications include N-acylation and N-alkylation.

N-Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides, acid anhydrides, or activated esters, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acid chloride (R-COCl) would yield an N-acyl derivative. Such reactions are fundamental in peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another. Protecting the amino group with moieties like the tert-butyloxycarbonyl (Boc) group is a common strategy in multi-step syntheses to prevent unwanted side reactions. google.comnih.gov

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several methods. Reductive amination, for example, involves the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent. Another approach is direct N-alkylation using alkyl halides, although this can sometimes lead to over-alkylation. More controlled methods often involve the use of protecting groups. For instance, a sulfonamide can be formed and then alkylated, followed by the removal of the sulfonamide protecting group. researchgate.net These N-alkylated derivatives are of interest in medicinal chemistry as N-methylation, for example, can increase a molecule's lipophilicity and bioavailability. researchgate.net

| Modification | Reagents and Conditions | Product Type | Significance | Reference |

| N-Acylation | Acid chlorides, anhydrides, or activated esters; often with a base. | N-Acyl derivatives (Amides) | Peptide synthesis, introduction of functional moieties. | rsc.orgnih.gov |

| N-Alkylation | Alkyl halides, reductive amination, or via protected intermediates (e.g., sulfonamides). | N-Alkyl derivatives | Modulation of lipophilicity and biological activity. | researchgate.net |

Chemical Modifications of the Phenyl Substituent

The 4-methylphenyl (p-tolyl) group of the molecule offers a platform for electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The methyl group is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions. numberanalytics.com

Halogenation: The aromatic ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. For instance, bromination of toluene (B28343) derivatives with NBS can be achieved under mild conditions. acs.orgnih.gov Given the directing effect of the methyl group and the steric hindrance from the butanoic acid chain, substitution would be expected to occur at the positions ortho to the methyl group.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. In the case of p-xylene, which has a similar substitution pattern, nitration readily occurs to introduce a nitro group onto the ring. cdnsciencepub.comnih.gov This nitro group can then be further transformed, for example, by reduction to an amino group, opening up further derivatization possibilities.

| Reaction | Typical Reagents | Expected Position of Substitution | Potential Subsequent Transformations | Reference |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Ortho to the methyl group | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | rsc.orgacs.orgnih.gov |

| Nitration | Nitric acid (HNO₃) and Sulfuric acid (H₂SO₄) | Ortho to the methyl group | Reduction to an amino group | cdnsciencepub.comnih.govquora.com |

| Friedel-Crafts Acylation | Acyl chloride and a Lewis acid (e.g., AlCl₃) | Ortho to the methyl group | Introduction of a ketone functionality | wikipedia.orgbyjus.commasterorganicchemistry.com |

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic systems.

Peptidomimetics: β-amino acids are of significant interest in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation. nih.govresearchgate.net The incorporation of this compound into a peptide chain can induce specific secondary structures and improve the pharmacokinetic profile of the resulting molecule. acs.orgnih.gov Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate β-amino acids, often using protecting groups like Fmoc or Boc to control the coupling reactions. nih.govpeptide.com

Heterocyclic Systems: The amino and carboxylic acid functionalities can be utilized in cyclization reactions to form various heterocyclic structures. For example, intramolecular condensation could lead to the formation of lactams. The reaction of the amino group with other reagents can also be a gateway to various nitrogen-containing heterocycles. For instance, reaction with triethyl orthoformate and sodium azide can convert the primary amino group into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. researchgate.net

| Application Area | Synthetic Strategy | Resulting Architecture | Key Advantages | Reference |

| Peptidomimetics | Solid-Phase Peptide Synthesis (SPPS) | Peptides containing a β-amino acid residue | Increased proteolytic stability, induction of specific conformations. | acs.orgnih.govresearchgate.netacs.org |

| Heterocyclic Synthesis | Intramolecular cyclization, reaction with cyclizing agents. | Lactams, tetrazoles, and other nitrogen-containing heterocycles. | Creation of novel scaffolds for drug discovery. | researchgate.netresearchgate.netrsc.org |

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Phenyl Ring Substitution on Biological Activity

The substitution pattern on the phenyl ring of 4-amino-3-phenylbutanoic acid derivatives is a critical determinant of their pharmacological profile. The nature, position, and properties of these substituents profoundly influence the molecule's interaction with its biological targets, primarily the GABA-B receptor.

Impact of Methyl Group Position and Properties

In 4-Amino-3-(4-methylphenyl)butanoic acid (tolibut), the presence of a methyl group at the para-position (position 4) of the phenyl ring distinguishes it from its parent compound, phenibut (4-amino-3-phenylbutanoic acid). wikipedia.org This substitution has a notable impact on the compound's biological activity. The methyl group is an electron-donating group through hyperconjugation and also possesses a degree of steric bulk.

Comparative Analysis with Halogenated and Alkyl Analogs

A comparative analysis of this compound with its halogenated and unsubstituted counterparts reveals key SAR insights. The most well-studied analogs in this series are phenibut (unsubstituted) and baclofen (B1667701) (4-chloro substituted).

| Compound Name | Phenyl Ring Substituent | GABA-B Receptor Binding Affinity (Ki, µM) | Primary Reported Biological Activities |

| Phenibut (racemic) | -H | 177 ± 2 | Anxiolytic, Nootropic |

| (R)-Phenibut | -H | 92 ± 3 | Anxiolytic, Nootropic |

| Baclofen (racemic) | 4-Cl | 6.0 ± 1 | Muscle Relaxant, Antispasmodic |

| This compound (Tolibut) | 4-CH₃ | Data not available | Analgesic, Tranquilizing, Neuroprotective wikipedia.orgnih.gov |

This table presents a comparative overview of different analogs of 4-amino-3-phenylbutanoic acid, highlighting the influence of phenyl ring substitution on GABA-B receptor binding affinity and primary biological activities. The data for phenibut and baclofen are from radioligand binding studies.

The data clearly indicates that a substituent at the para-position significantly influences GABA-B receptor affinity. The chloro group in baclofen, being electron-withdrawing and having a similar van der Waals radius to a methyl group, results in a markedly higher affinity for the GABA-B receptor compared to phenibut. This suggests that both electronic and steric factors are at play. While specific binding affinity data for tolibut is not available, its described neuroprotective and anticonvulsant activities suggest it effectively engages with its molecular targets. nih.gov Studies have shown that both baclofen and tolibut possess anticonvulsant effects, though baclofen's effect is more pronounced. nih.gov In contrast, phenibut demonstrated the most significant neuroprotective properties in a model of maximum electroshock. nih.gov

Role of Stereochemistry in Receptor Interaction

The three-dimensional arrangement of atoms in space, or stereochemistry, is a paramount factor in the interaction of this compound and its analogs with their chiral biological receptors.

Enantiomeric Selectivity in Target Binding

Like many biologically active molecules, 4-amino-3-phenylbutanoic acid and its derivatives are chiral, existing as two non-superimposable mirror images known as enantiomers: (R) and (S). Research has unequivocally demonstrated that the biological activity of these compounds is highly dependent on their stereochemistry.

For the parent compound, phenibut, the (R)-enantiomer is the primary active form at GABA-B receptors. Radioligand binding studies have shown that (R)-phenibut has a significantly higher affinity for the GABA-B receptor than the racemic mixture, while the (S)-enantiomer is largely inactive at this receptor. The pharmacological activity of racemic phenibut is therefore attributed almost entirely to the (R)-enantiomer. It is the (R)-enantiomer that is responsible for the compound's tranquilizing and nootropic effects. This enantiomeric selectivity is a common feature among GABA-B receptor agonists.

Conformational Analysis and Bioactive Conformations

The ability of this compound to adopt a specific three-dimensional shape, or conformation, is crucial for its binding to the GABA-B receptor. The flexible butanoic acid chain allows the molecule to exist in various conformations, but only a subset of these are "bioactive," meaning they fit optimally into the receptor's binding site.

Conformational analysis of GABA analogs suggests that a partially folded conformation is preferred for GABA-B receptor activation. This conformation brings the amino and carboxylic acid groups into a specific spatial arrangement that mimics the endogenous ligand, GABA. The phenyl ring and its substituents, such as the 4-methyl group in tolibut, play a significant role in influencing the preferred conformation. The steric and electronic properties of the substituent can restrict the rotation of the phenyl ring and the butanoic acid side chain, thereby pre-organizing the molecule into a more favorable conformation for receptor binding. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The precise bioactive conformation of this compound has not been definitively determined through experimental methods like X-ray crystallography of a ligand-receptor complex. However, computational modeling and analogy to related compounds like baclofen suggest that the tolyl group occupies a specific hydrophobic pocket within the GABA-B receptor, while the aminomethyl and carboxylate groups form key hydrogen bonds and electrostatic interactions with receptor residues.

Rational Design of Structural Analogs for Enhanced Biological Modalities

The structure-activity relationships elucidated for this compound and its congeners provide a solid foundation for the rational design of new analogs with improved biological properties. The goal of such design efforts is typically to enhance potency, selectivity, and pharmacokinetic profiles.

One key strategy involves the systematic modification of the phenyl ring substituent. Given the significant impact of the 4-chloro and 4-methyl groups, further exploration of substituents at this position with varying electronic and steric properties could yield compounds with fine-tuned activity. For instance, introducing other halogen atoms (e.g., fluorine, bromine) or small alkyl groups could modulate the lipophilicity and electronic nature of the aromatic ring, potentially leading to enhanced blood-brain barrier penetration and receptor affinity.

Another approach focuses on conformational restriction. By introducing cyclic constraints into the butanoic acid backbone, the number of accessible conformations can be reduced. This can lock the molecule into its bioactive conformation, leading to a significant increase in potency. The design of such rigidified analogs requires a thorough understanding of the bioactive conformation.

Furthermore, isosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to improve pharmacokinetic properties. Replacing the carboxylate with other acidic functional groups, such as a tetrazole or a phosphinic acid, can alter the molecule's pKa, metabolic stability, and ability to cross biological membranes. For example, the replacement of the carboxylic acid in GABA analogs with a phosphinic acid group has been shown to produce potent GABA-B receptor agonists.

Finally, the principle of stereochemical optimization is paramount. The synthesis of enantiomerically pure compounds, focusing on the more active (R)-enantiomer, is a standard practice to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active enantiomer.

Design of GABA Receptor Modulators

This compound is recognized as a GABA analogue, belonging to the same family as baclofen and phenibut, which are well-established GABAB receptor modulators. researchgate.netresearcher.lifescience.gov The fundamental design principle involves the addition of a lipophilic aryl group to the GABA structure, which is a common strategy for creating compounds that can interact with GABAB receptors or GABA transporters. nih.gov

The molecule's activity is highly dependent on its stereochemistry. Recent research has focused on the enantioselective synthesis of the R-enantiomer of the compound, referred to as R-tolibut. nih.govnih.gov A 2024 study highlighted a method for synthesizing R-tolibut and other R-GABA derivatives, with the explicit goal of discovering potential new leads for modulating the GABAB1 receptor. nih.govnih.gov This underscores a design strategy aimed at producing specific stereoisomers to optimize interaction with the chiral environment of the receptor binding site. These efforts are part of a broader search for novel chiral GABA aryl analogues with promising pharmacological actions. researcher.life

Exploration of Other Molecular Targets

While the primary molecular target for this compound is firmly established in the scientific literature as the GABAB receptor, some studies have documented broader neuropharmacological effects. handwiki.orgresearchgate.net For instance, in an animal model of electroshock-induced seizures, tolibut was observed to have an anticonvulsant effect and demonstrated neuroprotective properties by shortening coma duration and improving recovery. nih.gov

These findings suggest complex downstream effects within the central nervous system. However, the existing body of research has not extensively explored other primary molecular binding sites for this compound beyond the GABAB receptor. The tranquilizing and nootropic properties attributed to GABAergic drugs like tolibut in non-clinical contexts further point to its significant CNS activity, though this is still understood to be mediated primarily through the GABAergic system.

Computational Chemistry in Structure-Activity Studies

Computational chemistry has become an indispensable tool for elucidating the interactions between ligands and their biological targets, guiding the design of new therapeutic agents. For this compound and its analogues, computational methods have provided significant insights into their activity at the GABAB receptor.

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations have been instrumental in visualizing and quantifying the interaction of this compound with its target. A key 2024 study employed sophisticated computational techniques to probe the binding of R-GABA analogues, including R-tolibut, to the extracellular domain of the human GABAB1 receptor. nih.govnih.gov

The study utilized Rosetta-based molecular docking, which allows for flexibility in both the ligand and the receptor's side chains. A significant finding from these calculations was that the R-enantiomers of the GABA analogues consistently showed better binding poses and lower interface energies compared to their corresponding S-enantiomers. To further refine these findings, the researchers used GROMACS Molecular Dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MMPB/GBSA) calculations. These methods help in understanding the stability of the ligand-receptor complex and identifying the specific amino acid residues that contribute most to the binding free energy. researcher.lifenih.gov

| Computational Method | Application in the Study of R-Tolibut and Analogues | Reference |

| Rosetta-based Docking | To model the binding pose of R-GABA analogues within the human GABAB1 receptor. | nih.gov |

| GROMACS MD Simulations | To simulate the dynamic behavior and stability of the ligand-receptor complex over time. | researcher.lifenih.gov |

| MMPB(GB)SA Calculations | To calculate the binding free energy and identify key per-residue contributions to binding. | researcher.lifenih.gov |

In silico Prediction of Pharmacological Profiles

The same computational studies that elucidated ligand-target interactions also serve as a method for the in silico prediction of pharmacological profiles. By screening a virtual library of compounds, researchers can prioritize candidates for synthesis and experimental testing.

The work by Mohanlal and colleagues demonstrated the power of this approach by using their computational pipeline to screen a series of R-GABA analogues. nih.govnih.gov Their Rosetta-based docking calculations predicted that four specific R-enantiomers of GABA analogues would exhibit better binding to the GABAB1 receptor than the well-known modulators R-baclofen and R-phenibut. nih.gov These in silico results identified these compounds as potential leads for further development. nih.gov

| Predicted Lead Compounds (R-enantiomers) | Basis for Prediction | Reference |

| 4-amino-3-(3,4-dimethylphenyl)butanoic acid | Favorable binding energy in docking simulations. | nih.govnih.gov |

| 4-amino-3-(3-fluorophenyl)butanoic acid | Favorable binding energy in docking simulations. | nih.govnih.gov |

| 3-(4-acetylphenyl)-4-aminobutanoic acid | Favorable binding energy in docking simulations. | nih.govnih.gov |

| 4-amino-3-(4-methoxyphenyl)butanoic acid | Favorable binding energy in docking simulations. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find correlations between the chemical structures of compounds and their biological activities. While no specific QSAR model has been published for this compound itself, studies on its close structural relative, baclofen, provide critical insights into the SAR of this class of compounds.

An integrated QSAR and molecular modeling study on baclofen analogues revealed key structural features necessary for GABAB receptor binding and activation. nih.gov The analysis found a strong correlation between the electronic properties of the aromatic ring substituent and the biological activity. nih.gov

| QSAR Finding for Baclofen Analogues | Implication for this compound | Reference |

| Electronic Descriptors | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring strongly correlates with receptor binding affinity. | nih.gov |

| Aromatic-Aromatic Interaction | The ability of the aryl group to engage in π-π stacking interactions is a distinctive feature for potent agonists. | nih.gov |

| Binding Pocket | Homology modeling and docking suggest the para-substituted phenyl ring fits into a hydrophobic pocket formed by tyrosine residues (Tyr366 and Tyr395). | nih.gov |

These findings suggest that the para-methyl group of this compound plays a crucial role in its activity, influencing the electronic nature of the phenyl ring and mediating its hydrophobic and potential aromatic-aromatic interactions within the GABAB receptor's binding site. nih.gov

Molecular and Cellular Mechanisms of Action of 4 Amino 3 4 Methylphenyl Butanoic Acid

Receptor Binding and Agonist Activity

The primary mechanism of action of 4-Amino-3-(4-methylphenyl)butanoic acid is believed to be its interaction with GABA receptors, the main inhibitory neurotransmitter receptors in the brain.

While specific binding affinity studies for this compound at GABA_B receptor subtypes are not extensively detailed in the public domain, its structural similarity to known GABA_B agonists, such as baclofen (B1667701) (4-amino-3-(4-chlorophenyl)butanoic acid), strongly suggests that it acts as a GABA_B receptor agonist. The R-enantiomer of baclofen is the pharmacologically active form, and it is likely that the R-enantiomer of this compound also possesses higher affinity for the GABA_B receptor. This interaction is crucial for mediating its effects on neuronal excitability.

Generally, phenyl-substituted GABA derivatives like baclofen show very low affinity for GABA_A receptors. These receptors are ligand-gated ion channels, and their activation leads to a rapid influx of chloride ions, resulting in hyperpolarization of the neuron. It is anticipated that this compound would exhibit a similar profile of weak activity at GABA_A receptors, making its primary mode of action attributable to GABA_B receptor agonism.

Research has demonstrated a clear distinction in the pharmacological activity of the enantiomers of this compound. A study involving the synthesis and resolution of its enantiomers revealed significant differences in their CNS activity. nih.gov The R(+) enantiomer was found to be substantially more effective than the S(-) enantiomer. nih.gov This suggests a stereospecific interaction with its primary molecular target, which is consistent with the known pharmacology of related GABAergic compounds where the R-enantiomer is the active form at the GABA_B receptor.

Table 1: Comparative Effectiveness of this compound Enantiomers

| Enantiomer | Relative Effectiveness |

|---|---|

| R(+) | 14-27 times more effective than S(-) enantiomer |

| R(+) | 1.2-2.1 times more effective than the racemate |

Data from a 1978 study on the CNS activity of the compound. nih.gov

Modulation of Ion Channels and Neurotransmitter Release

The activation of GABA_B receptors by agonists like this compound initiates a cascade of intracellular events that modulate ion channel activity and neurotransmitter release.

A key mechanism of GABA_B receptor-mediated inhibition is the modulation of voltage-dependent calcium channels (VDCCs). The activation of presynaptic GABA_B receptors leads to the inhibition of high-voltage-activated Ca2+ channels, particularly N-type (CaV2.2) and P/Q-type (CaV2.1). This reduction in calcium influx into the presynaptic terminal is a critical step in decreasing the release of various neurotransmitters, including glutamate (B1630785). While direct studies on this compound are limited, its action as a GABA_B agonist implies a role in this regulatory pathway.

The modulation of both presynaptic neurotransmitter release and postsynaptic excitability by this compound suggests a potential role in influencing synaptic plasticity, the ability of synapses to strengthen or weaken over time. By reducing glutamate release and hyperpolarizing postsynaptic neurons, the compound can impact long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory.

Intracellular Signaling Cascades

The primary mechanism of action of Phenibut is its role as an agonist at the γ-aminobutyric acid type B (GABAB) receptor. wikipedia.orgnih.gov This interaction is foundational to its downstream effects on intracellular signaling.

GABAB receptors are metabotropic receptors coupled to G proteins, specifically Gi/o proteins. Activation of these receptors by an agonist like Phenibut leads to the inhibition of adenylyl cyclase. nih.govnih.gov This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). frontiersin.orgnih.gov Consequently, the activation of GABAB receptors by a compound like Phenibut is expected to decrease intracellular levels of cAMP. nih.gov Chronic elevation of cAMP has been shown to induce dynamic regulatory changes in the cAMP system in neuronal cells. nih.gov

The reduction in cAMP levels directly impacts the activity of Protein Kinase A (PKA), as PKA is a cAMP-dependent protein kinase. frontiersin.orgfrontiersin.org PKA is typically present as an inactive tetramer, which, upon binding of cAMP, releases its active catalytic subunits. frontiersin.orgnih.gov By reducing cAMP concentrations, GABAB receptor activation is expected to decrease the dissociation of the PKA holoenzyme, thereby reducing PKA activity and the subsequent phosphorylation of its target proteins. nih.govnih.gov The PKA signaling pathway is a crucial regulator of numerous cellular processes, including gene expression, metabolism, and synaptic plasticity. frontiersin.orgapexbt.com

Influence on Gene Expression and Cellular Processes

Research on R-phenibut, the active enantiomer of Phenibut, has demonstrated its ability to modulate genes associated with neuroprotection, particularly following ischemic brain injury. nih.gov In animal models of focal cerebral ischemia, treatment with R-phenibut was found to significantly increase the gene expression of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF) in the damaged brain hemisphere. nih.gov BDNF is a critical neurotrophin involved in neuronal survival, growth, and differentiation, while VEGF is a key factor in angiogenesis, the formation of new blood vessels.

Table 1: Effects of R-phenibut on Neuroprotective Gene Expression

| Gene | Effect of R-phenibut Treatment | Implicated Function |

| BDNF | Increased expression | Neuronal survival and growth |

| VEGF | Increased expression | Angiogenesis |

Data based on studies of R-phenibut following focal cerebral ischemia in animal models. nih.gov

Studies on R-phenibut have also highlighted its protective effects on cellular metabolism, especially under conditions of stress such as traumatic brain injury (TBI). nih.govnih.gov The compound has been shown to exert mitochondrial-protective effects. nih.gov Specifically, R- and S-phenibut inhibited calcium-induced mitochondrial swelling in brain homogenates and prevented increases in mitochondrial hydrogen peroxide (H2O2) production following anoxia-reoxygenation. nih.gov By mitigating mitochondrial dysfunction and reducing the production of reactive oxygen species (ROS), Phenibut can help preserve cellular energy metabolism and reduce oxidative damage. nih.gov

Table 2: Effects of Phenibut on Cellular Metabolism

| Cellular Process/Metabolite | Effect of Phenibut | Significance |

| Mitochondrial Swelling (Calcium-induced) | Inhibition | Protection of mitochondrial integrity |

| Mitochondrial H2O2 Production | Prevention of increase | Reduction of oxidative stress |

Data based on in vitro studies with R- and S-phenibut. nih.gov

Investigation of GABA Transporter (GAT) Inhibition

The reuptake of GABA from the synaptic cleft is primarily mediated by GABA transporters (GATs), which play a crucial role in regulating the duration and spatial extent of GABAergic signaling. biorxiv.orgnih.govembopress.org While some GABA analogs exert their effects by inhibiting these transporters, the primary mechanism of action for Phenibut is agonism at GABAB receptors. wikipedia.orgnih.gov Current research has not established significant inhibitory activity of Phenibut at any of the four known GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1). nih.govresearchgate.net Therefore, it is inferred that this compound, similar to its close analog Phenibut, is not a potent GAT inhibitor. The primary modulatory effects on the GABAergic system are attributed to its direct receptor activity rather than interference with GABA reuptake.

Preclinical Pharmacological Investigations in in Vitro and Animal Models

In Vitro Receptor Binding and Functional Assays

Detailed in vitro studies characterizing the direct interaction of 4-Amino-3-(4-methylphenyl)butanoic acid with specific receptors and its influence on cellular signaling pathways are not extensively documented in publicly available scientific literature. However, the following subsections describe the standard methodologies used to profile compounds with similar structures and targets, such as GABA analogs.

Radioligand Binding Displacement Studies

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. nih.gov In these experiments, a radioactively labeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., brain membranes). nih.gov The ability of the test compound, in this case, this compound, to displace the radioligand is measured. A high degree of displacement at a low concentration of the test compound indicates a high binding affinity. nih.gov For GABAergic compounds, these studies are crucial for determining their affinity for GABA-A and GABA-B receptors and are often conducted using radiolabeled ligands such as [3H]GABA, [3H]baclofen, or specific receptor antagonists like [3H]CGP54626. nih.govnih.gov Specific binding affinity data (e.g., Ki or IC50 values) for this compound from such studies are not currently available in the reviewed literature.

Electrophysiological Recordings in Neuronal Preparations

Electrophysiological techniques, such as patch-clamp recordings from neurons in brain slices, are used to assess the functional consequences of a compound's interaction with ion channels and receptors. nih.govnih.gov These methods allow researchers to measure changes in neuronal membrane potential, firing rate, and synaptic currents in response to the application of a test compound. nih.gov For a GABA analog, these studies would reveal whether it enhances inhibitory neurotransmission by, for example, activating GABA-B receptors, which in turn can open G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. mdpi.com This leads to hyperpolarization of the neuron and a reduction in neurotransmitter release. mdpi.com While these are standard methods for characterizing GABAergic compounds, specific data from electrophysiological recordings detailing the effects of this compound on neuronal preparations have not been identified in the available literature.

Cellular Assays for Receptor Activation and Signal Transduction

Cellular assays are employed to investigate the downstream signaling cascades that are initiated upon receptor activation by a compound. mdpi.comnih.gov For G-protein-coupled receptors (GPCRs) like the GABA-B receptor, these assays can measure changes in the levels of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Activation of the GABA-B receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.gov Assays like the HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay are commonly used to quantify these changes. revvity.comnih.gov Such functional assays provide insights into whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. mdpi.com Specific findings from cellular assays that define the functional activity and signal transduction profile of this compound are not detailed in the reviewed scientific publications.

Animal Model Studies for Neurobiological Effects

In contrast to the limited in vitro data, several in vivo studies in rodent models have been conducted to evaluate the neurobiological effects of this compound (Tolibut).

Assessment of Behavioral Outcomes in Rodent Models (e.g., Anxiety-like Behaviors, Motor Coordination)

The behavioral effects of Tolibut have been explored in mice and rats, with a focus on its analgesic and anticonvulsant properties.

One study investigated the analgesic activity of Tolibut in both mice and rats. The results indicated a dose-dependent inhibition of nociceptive reactions in response to thermal and electrical tail stimulation. mdpi.com This suggests that Tolibut can modulate pain perception at both spinal and supraspinal levels. The same study also observed that Tolibut potentiated the effects of other anesthetic agents, specifically deepening and prolonging anesthesia induced by sombrevin. mdpi.com

In a comparative study with other GABA aryl derivatives, Tolibut was shown to possess anticonvulsant effects. It was effective in alleviating seizures induced by electroshock, although to a lesser extent than baclofen (B1667701). acs.org The compound also demonstrated antiamnestic activity in a model of electroshock-induced amnesia. acs.org

| Behavioral Model | Species | Key Findings | Reference |

| Tail Thermal and Electrical Stimulation | Mice and Rats | Dose-dependent inhibition of nociceptive reactions. | mdpi.com |

| Sombrevin-induced Anesthesia | Mice and Rats | Deepened and prolonged the duration of anesthesia. | mdpi.com |

| Electroshock-induced Seizures | Not Specified | Alleviated seizures, demonstrating anticonvulsant activity. | acs.org |

| Electroshock-induced Amnesia | Not Specified | Exhibited antiamnestic properties. | acs.org |

Neuroprotective Efficacy in Rodent Models of Neuronal Damage

The neuroprotective potential of Tolibut has been assessed in rodent models of neuronal damage, particularly in the context of electroshock-induced injury.

A study evaluating the neuroprotective properties of several aryl-substituted GABA analogs found that Tolibut demonstrated significant neuroprotective effects in a maximum electroshock model. acs.org The administration of Tolibut led to a reduction in the duration of the subsequent coma and shortened the recovery time for spontaneous motor activity. acs.org Furthermore, in rats subjected to electroshock, Tolibut treatment decreased the severity of passive avoidance amnesia and mitigated the behavioral deficits observed in the open field test. acs.org These findings suggest that Tolibut may offer a protective effect against neuronal damage and the associated cognitive and motor impairments.

| Neuroprotection Model | Species | Key Findings | Reference |

| Maximum Electroshock | Rats | Shortened the duration of coma and the recovery period of spontaneous motor activity. | acs.org |

| Post-electroshock Behavioral Deficits | Rats | Decreased the severity of passive avoidance amnesia and behavioral deficits in the open field test. | acs.org |

Analgesic Effects in Animal Models of Pain

There is no specific information available in the public domain regarding the analgesic effects of this compound in established animal models of pain. Studies on analogous compounds, such as (R)- and (S)-4-amino-3-(trimethylsilyl)methylbutanoic acids, have shown analgesic activity in models of neuropathic pain, like the Chung spinal nerve ligation model. nih.gov These related compounds demonstrated potency comparable to pregabalin. nih.gov However, direct evidence of the analgesic properties of this compound is not documented in available research.

Animal models are crucial for evaluating the potential of new chemical entities to alleviate pain. These models can be broadly categorized based on the type of pain they simulate, including nociceptive, inflammatory, and neuropathic pain. Common models include the formalin test, which induces a biphasic pain response, and the carrageenan-induced paw edema test for inflammatory pain. mdpi.com For neuropathic pain, models like chronic constriction injury or spinal nerve ligation are frequently employed. The lack of data for this compound in any of these models means its potential as an analgesic remains speculative.

Pharmacokinetic and Metabolic Studies in Non-Human Systems

The pharmacokinetic and metabolic profile of a compound is essential for its development as a potential therapeutic agent. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption, Distribution, and Excretion Profiles in Animal Models

No specific studies on the absorption, distribution, and excretion of this compound in animal models have been identified in the available literature. Research on other butanoic acid derivatives provides a general framework for how such compounds might behave. For instance, studies on other novel compounds often utilize radiolabeling to trace the substance's journey through the body, providing data on plasma concentrations over time, tissue distribution, and routes of elimination (e.g., urine, feces). rxlist.com Without such studies for this compound, its bioavailability, ability to cross biological barriers like the blood-brain barrier, and its clearance from the body are unknown.

Metabolic Stability and Biotransformation Pathways

The metabolic stability and biotransformation pathways of this compound have not been specifically described in published research. In vitro metabolism studies, often using liver microsomes from different species (e.g., rat, human), are standard for identifying potential metabolites and assessing the compound's susceptibility to enzymatic degradation. nih.gov These studies help to predict the in vivo metabolic fate of a drug and identify any potentially active or toxic metabolites. For example, the metabolism of aromatic amino acids can involve processes like transamination and decarboxylation. nih.gov The presence of the p-tolyl group in this compound suggests that hydroxylation of the methyl group could be a potential metabolic pathway, as seen with other compounds containing a tolyl moiety. mdpi.com However, this remains a hypothesis in the absence of direct experimental evidence.

Subcellular Localization in Research Contexts

There is no information available regarding the subcellular localization of this compound in research contexts. Understanding where a compound accumulates within a cell can provide insights into its mechanism of action. Techniques such as immunogold labeling and electron microscopy are used to determine the distribution of molecules within different cellular compartments, such as the plasma membrane, cytoplasm, or specific organelles. nih.gov For GABAergic compounds, their localization at or near GABA receptors on the neuronal cell surface is of particular interest. nih.gov Without such investigations for this compound, its cellular and subcellular targets remain unidentified.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for assessing the purity of 4-amino-3-(4-methylphenyl)butanoic acid and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a premier technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Key Principles and Applications:

Chiral Recognition: CSPs create a chiral environment within the HPLC column. The differential interaction between the enantiomers and the CSP, which can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance, allows for their separation.

Types of CSPs: For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective. nih.govsigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide phases are advantageous as they can often separate underivatized amino acids in both reversed-phase and polar organic modes. sigmaaldrich.comsigmaaldrich.com

Mobile Phase: The choice of mobile phase is critical for achieving optimal separation. It typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. hplc.eu Volatile buffers, such as ammonium (B1175870) acetate or ammonium trifluoroacetate, are often used, making the method compatible with mass spectrometry detection (LC-MS). sigmaaldrich.com

Enantiomeric Excess (ee) Determination: The relative peak areas of the two separated enantiomers in the chromatogram are used to calculate the enantiomeric excess, a critical measure of a sample's chiral purity. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Amino Acid Analogs

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based CSP) | To provide a chiral environment for enantiomeric separation. sigmaaldrich.com |

| Mobile Phase | Methanol/Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate) | To elute the compound and optimize the chiral recognition process. sigmaaldrich.com |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation and good peak shape. |

| Detection | UV (e.g., at 220 nm or 254 nm) or Mass Spectrometry (MS) | To detect and quantify the eluted enantiomers. |

| Column Temp. | 25 - 40 °C | To improve peak resolution and reproducibility. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is a powerful technique for purity assessment, but due to the low volatility and polar nature of amino acids, derivatization is a mandatory prerequisite for the analysis of this compound. sigmaaldrich.com

Derivatization Process: The primary goal of derivatization is to convert the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable derivatives. sigmaaldrich.com This is typically achieved through silylation, where active hydrogens are replaced with a nonpolar moiety like a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comresearchgate.net

Analysis by GC-MS:

Separation: The derivatized analyte is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.

Detection and Identification: As the components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI) and fragmented. The resulting fragmentation pattern, or mass spectrum, provides a molecular fingerprint that confirms the identity of the compound. scispace.com The mass spectrum of TBDMS derivatives often contains characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups, which aids in structural confirmation. sigmaaldrich.com

Table 2: Typical GC-MS Parameters for Derivatized Amino Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Reagent | MTBSTFA or BSTFA with a catalyst | To increase volatility and thermal stability of the analyte. sigmaaldrich.comresearchgate.net |

| GC Column | Capillary column (e.g., SLB™-5ms) | To separate the derivatized analyte from impurities. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | To carry the analyte through the column. |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | To ensure sequential elution of compounds with different volatilities. |

| Ionization Mode | Electron Impact (EI) at 70 eV | To fragment the molecule for mass analysis and identification. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | To separate and detect the fragment ions based on their mass-to-charge ratio. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound. NMR, IR, and Mass Spectrometry each provide unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: This technique identifies the different types of protons (¹H) in the molecule based on their chemical environment. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the tolyl group, the protons of the aminomethyl (-CH₂-NH₂) and carboxylic acid (-CH₂-COOH) groups, the methine proton (-CH-), and the methyl (-CH₃) protons. The splitting patterns (e.g., doublets, triplets) would reveal the number of neighboring protons, helping to piece together the molecular structure.

¹³C-NMR Spectroscopy: This method detects the different carbon atoms in the molecule. The spectrum would show characteristic signals for the carboxylic acid carbon (downfield), the aromatic carbons of the tolyl ring, the aliphatic carbons of the butanoic acid chain, and the methyl carbon (upfield). mdpi.com

Table 3: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) |

| Aromatic (-C₆H₄-) | ~7.0-7.2 | Doublets |

| Aminomethyl (-CH₂-NH₂) | ~2.9-3.2 | Multiplet |

| Methine (-CH-) | ~2.7-3.0 | Multiplet |

| Methylene (-CH₂-COOH) | ~2.4-2.6 | Multiplet |

Table 4: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | ~174-178 |

| Aromatic (C-CH₃) | ~135-138 |

| Aromatic (C-H) | ~128-130 |

| Aromatic (C-chain) | ~140-143 |

| Methine (-CH-) | ~45-50 |

| Aminomethyl (-CH₂-NH₂) | ~42-46 |

| Methylene (-CH₂-COOH) | ~38-42 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. docbrown.info

The IR spectrum of this compound would display key absorption bands corresponding to its constituent functional groups:

O-H Stretch: A very broad band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region. libretexts.orglibretexts.org

N-H Stretch: A moderate peak from the primary amine group, usually appearing around 3400-3250 cm⁻¹.

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. libretexts.org

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, typically found at 1760-1690 cm⁻¹. libretexts.orglibretexts.org

C=C Stretch: Peaks from the aromatic ring in the 1600-1450 cm⁻¹ region. libretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Amine | N-H Stretch | 3400 - 3250 | Moderate |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Moderate |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Moderate |

Mass Spectrometry (MS) and LC-MS/MS for Quantitation in Research Matrices

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. docbrown.info When coupled with liquid chromatography (LC-MS/MS), it becomes a gold standard for the quantitative determination of drugs and metabolites in complex biological matrices such as plasma, urine, or tissue extracts. nih.gov

Structural Information from MS: In mass spectrometry, the molecule is ionized to form a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (193.24 g/mol for the neutral form). chemspider.com This molecular ion can then fragment in predictable ways. Expected fragments for this compound would include ions resulting from the loss of the carboxyl group (-COOH), water (-H₂O), or cleavage at various points along the aliphatic chain.

Quantitative Analysis using LC-MS/MS: For quantitation in research matrices, LC-MS/MS offers high specificity and sensitivity. nih.gov

Sample Preparation: Biological samples require pre-treatment to remove interfering substances like proteins and salts.

Chromatographic Separation: The sample extract is first separated using HPLC to isolate the analyte of interest from other matrix components.

Tandem Mass Spectrometry (MS/MS): The isolated analyte is ionized and a specific precursor ion (often the molecular ion) is selected. This ion is then fragmented, and a specific product ion is monitored for quantitation. This two-stage filtering process drastically reduces background noise and enhances selectivity.

Matrix Effects: A key challenge in LC-MS/MS bioanalysis is the potential for matrix effects, where co-eluting components from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy. nih.govnih.gov The use of stable isotope-labeled internal standards is a common strategy to compensate for these effects.

Table 6: Predicted Key Mass-to-Charge (m/z) Fragments for this compound

| Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [M+H]⁺ | 194.1 | Protonated Molecular Ion |

| [M]⁺ | 193.1 | Molecular Ion |

| [M-H₂O]⁺ | 175.1 | Loss of water |

| [M-COOH]⁺ | 148.1 | Loss of carboxyl group (as radical) |

| [C₈H₉]⁺ | 105.1 | Tolyl group fragment (CH₃-C₆H₄-CH₂⁺) |

Crystallographic Analysis of this compound and its Analogs

While detailed crystallographic data for this compound is not extensively published, significant insights into its solid-state structure can be derived from the analysis of its close structural analogs, primarily phenibut (4-amino-3-phenylbutanoic acid) and baclofen (B1667701) (4-amino-3-(4-chlorophenyl)butanoic acid). X-ray diffraction studies on these compounds reveal key structural features, including molecular conformation, intermolecular interactions, and crystal packing, which are fundamental for understanding their physicochemical properties.

The analysis of analogs like phenibut and baclofen consistently shows that these molecules exist as zwitterions in the crystalline state. A common and prominent structural feature is the formation of hydrogen-bonded dimers. In these arrangements, the carboxylate and ammonium groups of two adjacent molecules interact, creating a characteristic dimeric motif. researchgate.net These dimers then serve as building blocks, which are further linked by additional hydrogen bonds to form more extended supramolecular structures. researchgate.net

A detailed single-crystal X-ray diffraction study of (R)-baclofen, the R-enantiomer of the 4-chloro analog, confirmed its molecular structure and packing arrangement. The analysis revealed an orthorhombic crystal system with the chiral space group P2₁2₁2₁. researchgate.net In the crystal lattice, the zwitterionic molecules are interconnected by a network of strong hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for (R)-Baclofen

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

Data sourced from a single-crystal XRD study on enantiopure (R)-baclofen. researchgate.net

Similarly, the hydrochloride salt of (R)-baclofen has been characterized, providing further understanding of how salt formation influences the crystal structure. The crystallographic data for (R)-baclofen hydrochloride was solved by direct methods and refined to a high degree of accuracy. researchgate.net The structure confirms the absolute configuration of the chiral center and details the hydrogen bonding network involving the chloride counter-ion. researchgate.net

Table 2: Crystallographic Data for (R)-Baclofen Hydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃ClNO₂⁺·Cl⁻ |

| Molecular Weight | 250.13 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.373(1) Å |

| b = 7.318(2) Å | |

| c = 25.699(5) Å | |

| Volume | 1198.5 ų |

Data obtained from the single-crystal X-ray analysis of (R)-baclofen monohydrochloride. researchgate.net

The research on these analogs underscores the importance of hydrogen bonding in dictating the crystal packing of γ-aminobutyric acid derivatives. The consistent formation of zwitterionic dimers and extended hydrogen bond networks is a recurring theme in the solid-state chemistry of this class of compounds. researchgate.net These structural arrangements are crucial as they influence properties such as solubility, stability, and dissolution rate.

Emerging Research Applications and Future Directions

Development as a Chemical Probe for Neurotransmitter Systems

The structural similarity of 4-Amino-3-(4-methylphenyl)butanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), makes it a compound of interest for neurological research. nih.govnih.gov Early pharmacological screening has revealed its activity within the CNS.

A key study conducted in 1978 detailed the synthesis of racemic this compound and the subsequent resolution of its R and S enantiomers. nih.gov The investigation focused on the compound's CNS activity in mice, confirming its role as a GABA analogue. The research highlighted a significant stereospecificity in its action; the R-(+)-enantiomer was found to be 14 to 27 times more potent than the S-(-)-enantiomer and 1.2 to 2.1 times more effective than the racemic mixture in pharmacological tests measuring effects on motor activity and muscle tone. nih.gov

This demonstrated bioactivity suggests that this compound, particularly its R-enantiomer, could be a valuable chemical probe. Such probes are essential tools for studying the distribution, function, and physiological roles of GABA receptors. The compound's influence on the brain and motor functions underscores its potential for elucidating the complex mechanisms of GABAergic neurotransmission. nih.gov Its activity is analogous to that of other GABA derivatives like (R)-baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), a known GABA receptor agonist used clinically, further validating the potential of this class of compounds to interact with neurotransmitter systems. nih.govnih.gov

Utility as a Scaffold for the Discovery of Novel Bioactive Compounds

The chemical architecture of this compound makes it an attractive starting point, or scaffold, for medicinal chemists to design and synthesize new molecules with specific biological activities. Its status as an unnatural β-amino acid provides a robust framework that can be chemically modified to create diverse libraries of compounds for screening. nih.gov

Peptide mimetics, or peptidomimetics, are compounds designed to imitate the structure and function of natural peptides. They are of great interest in drug discovery because they often possess improved stability against enzymatic degradation and better oral bioavailability compared to their natural peptide counterparts. nih.govbiosyn.com Unnatural amino acids, such as this compound, are valuable building blocks for these mimetics. nih.gov

By incorporating this compound into a peptide sequence, researchers can introduce conformational constraints and novel side-chain interactions that are not possible with natural amino acids. This approach has been successfully demonstrated with other unusual γ-amino acids like gabapentin (B195806) and baclofen (B1667701), which have been integrated into dipeptides to create new tri- and tetrapeptides with altered properties. nih.gov The relatively rigid structure of scaffolds like this compound provides an excellent template for exploring how the spatial arrangement of chemical groups affects molecular recognition at biological targets. nih.gov

There is a growing need for new antimicrobial agents to combat multidrug-resistant pathogens. Research has shown that derivatives of β-amino acids can be endowed with potent antimicrobial and antifungal properties. mdpi.com For instance, studies on derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid and 3-((4-hydroxyphenyl)amino)propanoic acid have yielded compounds with significant activity against various bacteria and fungi, including drug-resistant strains. mdpi.comnih.gov

Similarly, the search for effective antioxidants to counteract oxidative stress, a factor in many diseases, has led to the exploration of novel chemical structures. Derivatives of amino acids and related compounds, such as those based on coumarin (B35378) and phenolic structures, have demonstrated promising antioxidant capabilities. researchgate.netmasterorganicchemistry.comjmchemsci.commdpi.com The phenolic-like tolyl group within this compound suggests that it could serve as a valuable scaffold for developing new compounds with dual antimicrobial and antioxidant activities, a highly desirable feature in medicinal chemistry.

Exploration of Diverse Pharmacological Modalities in Preclinical Research

The versatility of the this compound scaffold allows for its exploration in a wide range of pharmacological contexts beyond its direct action on GABA systems. Preclinical research efforts are beginning to uncover its potential to modulate key enzyme systems and other receptor families.

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. nih.govfda.gov DPP-IV inhibitors, known as gliptins, work by preventing the breakdown of incretin (B1656795) hormones, which in turn helps to regulate blood sugar levels. nih.gov

A crucial structural feature of many potent DPP-IV inhibitors is a β-amino acid core. mdpi.com For example, the synthesis of highly effective DPP-IV inhibitors has utilized (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a key building block. mdpi.com The structural parallels between this fluorinated analogue and this compound are striking. This similarity strongly suggests that the this compound framework could be an excellent candidate for designing novel DPP-IV inhibitors. By modifying the amino and carboxylic acid groups, researchers can aim to create new compounds that fit into the active site of the DPP-IV enzyme, potentially leading to a new class of oral antihyperglycemic agents.

Table 1: Investigated and Potential Pharmacological Activities of this compound and its Derivatives

This table is based on direct research into the compound and extrapolations from structurally similar molecules.

| Pharmacological Area | Specific Target/Application | Key Findings / Rationale | Reference(s) |

| Neurotransmitter Systems | Chemical Probe for GABA Receptors | The R-(+)-enantiomer is a potent GABA analogue with demonstrated CNS activity in mice. | nih.gov |

| Bioactive Scaffolds | Synthesis of Peptide Mimetics | As an unnatural amino acid, it can be used to create novel peptides with enhanced stability and properties. | nih.govnih.gov |

| Design of Antimicrobial Agents | Structurally similar β-amino acid derivatives exhibit significant antibacterial and antifungal activity. | mdpi.comnih.gov | |

| Design of Antioxidant Agents | Phenolic and amino acid-derived structures are known to possess antioxidant properties. | researchgate.netmdpi.com | |

| Preclinical Modalities | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | The β-amino acid core is a key feature in many potent DPP-IV inhibitors, making this compound a strong candidate scaffold. | nih.govmdpi.com |

| G-Protein Coupled Receptor (GPCR) Modulation | As a GABA analogue, it is expected to interact with GABA receptors, a class of GPCRs. | nih.govnih.govnih.gov |

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.govmdpi.com The ability of a compound to modulate GPCR activity can have profound therapeutic implications.

As established, this compound is an analogue of GABA. nih.gov The primary receptors for GABA, namely GABA-A (ionotropic) and GABA-B (metabotropic), are critical components of the GPCR superfamily. The demonstrated CNS activity of this compound is therefore a direct indication of its ability to modulate this class of receptors. nih.gov Research on other amino acids has shown they can interact with GABA-A receptor binding sites, further supporting the likelihood of this interaction. nih.gov The exploration of how this specific compound and its derivatives bind to and modulate different subtypes of GABA receptors could open new avenues for treating neurological and psychiatric conditions. While its interaction with other GPCRs like GPR43 has not been specifically documented, its established role as a GABA mimetic confirms its activity within the broader GPCR landscape. nih.gov

Integration of Computational Methods in Drug Discovery Pipelines

The integration of computational methods is a cornerstone of modern drug discovery, offering a rational approach to predict the pharmacological properties of new chemical entities and to optimize lead compounds. For a molecule like this compound, these in silico techniques can provide invaluable insights into its potential as a therapeutic agent.

Computational approaches such as molecular docking could be employed to predict the binding affinity and mode of interaction of this compound with various receptors. Given its structural similarity to GABA, a primary focus would be its interaction with GABA receptors, particularly GABAA and GABAB subtypes. nih.gov Molecular docking studies can help elucidate whether the 4-methylphenyl substituent enhances or modifies the binding to these receptors compared to phenibut or GABA itself. Furthermore, these studies can be extended to other potential targets, such as dopamine (B1211576) receptors, which are also modulated by phenibut. nih.govwikipedia.org

Molecular dynamics (MD) simulations can offer a more dynamic picture of the compound's interaction with its target receptors over time. By simulating the movement of atoms and molecules, MD can help to understand the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. This can be particularly useful in assessing the functional consequences of binding, such as receptor activation or inhibition.